

(Z)-Methyl 2-acetamido-3-phenylacrylate

chemical properties

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Compound of Interest

Compound Name: (Z)-Methyl 2-acetamido-3-phenylacrylate

Cat. No.: B7884641

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An In-depth Technical Guide to **(Z)-Methyl 2-acetamido-3-phenylacrylate**

Introduction

(Z)-Methyl 2-acetamido-3-phenylacrylate is a key α,β -unsaturated N-acetylated amino acid ester that serves as a pivotal intermediate in organic synthesis. Its unique structural arrangement, featuring a conjugated system with multiple reactive sites, makes it a versatile building block for the synthesis of non-proteinogenic amino acids, heterocyclic scaffolds, and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers in synthetic chemistry and drug development.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential. **(Z)-Methyl 2-acetamido-3-phenylacrylate** is precisely defined by its stereochemistry and functional group arrangement.

Core Identifiers:

- IUPAC Name: methyl (Z)-2-acetamido-3-phenylprop-2-enoate[1]

- Common Synonyms: (Z)-Methyl α -acetamidocinnamate, N-acetyl- α,β -didehydro-phenylalanine methyl ester[1]
- CAS Number: 60676-51-9[2]
- Molecular Formula: C₁₂H₁₃NO₃[1]
- Molecular Weight: 219.24 g/mol [1]

The molecule's structure is characterized by a central carbon-carbon double bond with Z (Zusammen) configuration, where the higher priority groups (the phenyl ring and the acetamido-ester moiety) are on the same side of the double bond. This specific geometry influences the compound's reactivity and the stereochemical outcome of subsequent reactions.

Caption: 2D structure of **(Z)-Methyl 2-acetamido-3-phenylacrylate**.

Physicochemical Properties

The physical properties of the compound are essential for its handling, purification, and use in reactions.

Property	Value	Source(s)
Appearance	White to orange or green powder/crystal	[2]
Melting Point	122.0 to 126.0 °C	[2]
Purity (Typical)	>95.0% (HPLC)	[2]
Solubility	Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in hexanes.	Inferred from synthesis protocols

Spectroscopic Profile

Spectroscopic data is indispensable for confirming the identity and purity of the compound. The following is a description of the expected spectral characteristics.

- ^1H NMR (Proton Nuclear Magnetic Resonance):
 - Aromatic Protons (C_6H_5): Multiplets typically observed between δ 7.2-7.5 ppm.
 - Vinyl Proton ($=\text{CH}-\text{Ph}$): A singlet around δ 7.0-7.2 ppm. Its downfield shift is due to deshielding by the adjacent phenyl ring and the conjugated system.
 - Amide Proton (NH): A broad singlet, typically δ 6.5-7.5 ppm, which can exchange with D_2O .
 - Ester Methyl Protons (OCH_3): A sharp singlet around δ 3.8 ppm.
 - Acetamido Methyl Protons (COCH_3): A sharp singlet around δ 2.1 ppm.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Carbonyl Carbons ($\text{C}=\text{O}$): Two distinct signals expected in the δ 165-175 ppm range for the ester and amide carbonyls.
 - Aromatic Carbons: Multiple signals between δ 128-135 ppm.
 - Olefinic Carbons ($\text{C}=\text{C}$): Signals for the α and β carbons of the double bond, typically in the δ 125-135 ppm region.
 - Ester Methyl Carbon (OCH_3): A signal around δ 52 ppm.
 - Acetamido Methyl Carbon (COCH_3): A signal around δ 23 ppm.
- IR (Infrared) Spectroscopy:
 - N-H Stretch: A moderate band around $3300\text{-}3400\text{ cm}^{-1}$.
 - C=O Stretches: Two strong, sharp absorption bands are characteristic. The ester carbonyl appears around $1720\text{-}1740\text{ cm}^{-1}$, while the amide I band is typically found around $1660\text{-}1680\text{ cm}^{-1}$.
 - C=C Stretch: A band of variable intensity around $1640\text{-}1660\text{ cm}^{-1}$.

- Aromatic C-H Bends: Sharp bands in the 700-800 cm^{-1} region are indicative of the monosubstituted benzene ring.
- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would be expected to show a molecular ion (M^+) peak at $m/z = 219$. Subsequent fragmentation may involve the loss of the methoxy group (-31), the acetyl group (-43), or other characteristic fragments.

Synthesis and Reactivity

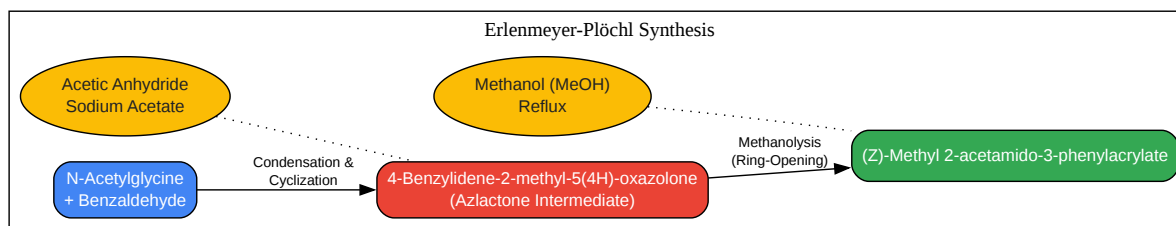
Core Synthesis: The Erlenmeyer-Plöchl Reaction

The primary and most historically significant route to **(Z)-Methyl 2-acetamido-3-phenylacrylate** is through the Erlenmeyer-Plöchl synthesis. This reaction is a cornerstone of amino acid chemistry.^{[3][4]} The causality of this process lies in a sequence of condensation and cyclization followed by ring-opening.

The process involves two main stages:

- Azlactone Formation: N-acetylglycine is condensed with benzaldehyde in the presence of acetic anhydride and a weak base like sodium acetate.^{[3][4]} The acetic anhydride serves as a dehydrating agent, facilitating the formation of an intermediate oxazolone, also known as an azlactone.^{[3][5]}
- Methanolysis: The formed azlactone is not isolated but is directly subjected to ring-opening by refluxing in methanol. This nucleophilic attack by methanol on the azlactone carbonyl group opens the ring to yield the final methyl ester product.

This classical method has been refined over the years, with modern variations employing microwave irradiation or alternative catalysts to improve yields and reaction times, and to develop more environmentally benign procedures.^{[6][7]}



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Sources

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